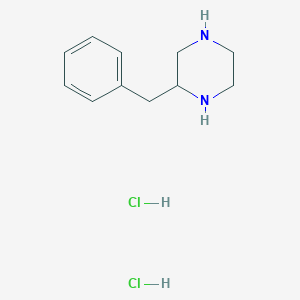

2-Benzylpiperazine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Benzylpiperazine dihydrochloride is a chemical compound with the molecular formula C11H18Cl2N2. It is a derivative of piperazine, a class of compounds known for their diverse applications in chemistry, biology, and medicine. This compound is often used in scientific research and industrial applications due to its unique properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Benzylpiperazine dihydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of benzyl chloride with piperazine in the presence of a strong base, such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using specialized equipment to handle the reagents and control reaction conditions. The process may include purification steps to obtain the desired compound in high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions: 2-Benzylpiperazine dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products are valuable in further research and industrial applications.

Aplicaciones Científicas De Investigación

Hypolipidemic Properties

Research indicates that certain benzylpiperazine derivatives exhibit hypolipidemic effects, which can be beneficial in treating conditions like hyperlipidemia. A patent describes a novel benzylpiperazine compound that demonstrates significant activity in lowering cholesterol levels without severe side effects, making it a promising candidate for long-term therapeutic use in managing lipid metabolism disorders .

Sigma Receptor Ligands

Recent studies have focused on the development of new benzylpiperazine derivatives as selective sigma-1 receptor (σ1R) ligands. These compounds have shown potential analgesic effects in animal models, suggesting their utility in pain management . The structure-activity relationship studies indicate that modifications to the benzylpiperazine framework can enhance receptor affinity and selectivity, paving the way for novel analgesics .

Neurotoxic Effects

BZP has been investigated for its neurotoxic effects, particularly as a central nervous system (CNS) stimulant. A study using human cancer cell lines demonstrated that BZP exposure leads to increased reactive oxygen species (ROS) production and DNA damage, indicating potential neurotoxic mechanisms at play . This highlights the importance of understanding the cellular effects of BZP, especially given its recreational use.

Fatalities and Forensic Analysis

The presence of BZP has been documented in several fatal cases, often alongside other psychoactive substances. For instance, postmortem analyses revealed BZP concentrations in individuals involved in road traffic accidents, suggesting its role as a contributing factor in these fatalities . Such findings underscore the need for careful forensic evaluation when assessing drug-related deaths.

New Psychoactive Substances

BZP is classified among new psychoactive substances (NPS), which have emerged as significant public health concerns. Although its use is primarily restricted to scientific research and forensic analysis, understanding its pharmacological and toxicological profiles remains critical for developing effective regulatory frameworks .

Therapeutic Potential

Despite its association with adverse effects, ongoing research aims to harness the therapeutic potential of benzylpiperazine derivatives. The exploration of their analgesic properties and receptor interactions could lead to new treatments for pain and other conditions, provided that safety concerns are adequately addressed .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism by which 2-Benzylpiperazine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways in biological systems. The compound may act as a ligand for specific receptors or enzymes, leading to various physiological responses. Understanding its mechanism of action is crucial for developing new therapeutic agents and optimizing its applications.

Comparación Con Compuestos Similares

2-Benzylpiperazine dihydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

Benzylpiperazine (BZP): A closely related compound with similar chemical structure and properties.

Cyclizine: Another piperazine derivative used as an antihistamine and antiemetic drug.

These compounds share structural similarities but may differ in their biological activities and applications.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

2-Benzylpiperazine dihydrochloride (BZP) is a synthetic compound that has garnered interest due to its psychoactive properties and potential therapeutic applications. Initially developed as an antidepressant, it has been associated with stimulant effects similar to amphetamines. This article provides a comprehensive overview of the biological activity of BZP, focusing on its pharmacodynamics, toxicology, and potential therapeutic uses.

Pharmacodynamics

BZP acts primarily as a central nervous system stimulant. Its mechanism of action involves several neurotransmitter systems:

- Dopaminergic System : BZP stimulates the release and inhibits the reuptake of dopamine, leading to increased dopaminergic activity.

- Serotonergic System : It acts on serotonin receptors, particularly enhancing serotonin levels by inhibiting its reuptake. This action is similar to that of MDMA, contributing to its euphoric effects.

- Noradrenergic System : BZP also influences noradrenaline release, acting as an antagonist at alpha-2 adrenergic receptors, which increases noradrenaline availability .

| Neurotransmitter System | Action Type | Effects |

|---|---|---|

| Dopamine | Release stimulation | Euphoria, increased alertness |

| Serotonin | Reuptake inhibition | Mood elevation, potential hallucinogenic effects |

| Noradrenaline | Antagonism at alpha-2 receptors | Increased arousal and energy levels |

Toxicology and Side Effects

The use of BZP has been linked to various adverse effects. Common side effects include:

- Physical Effects : Tachycardia, hypertension, dilated pupils, and hyperthermia.

- Psychological Effects : Anxiety, agitation, confusion, and in severe cases, psychosis or seizures .

Case Studies

Several case studies highlight the toxicological implications of BZP:

- Fatalities Involving BZP : In a case involving a 21-year-old male, toxicological analysis revealed high concentrations of BZP alongside other substances like methamphetamine and MDMA. Although BZP was not the direct cause of death, it contributed to the overall toxicity profile .

- Neurotoxic Effects : An in vitro study demonstrated that BZP exposure led to increased oxidative stress markers and DNA damage in human glial cells. This suggests potential neurotoxic effects associated with prolonged use .

Research Findings

Recent studies have explored various aspects of BZP's biological activity:

- Neurotoxicity Studies : Research using human cancer cell lines showed significant alterations in mitochondrial function and increased production of reactive oxygen species (ROS) following BZP exposure. These findings indicate that BZP may induce apoptotic pathways in neural cells .

- Analgesic Potential : Novel derivatives of benzylpiperazine have been synthesized with selective sigma-1 receptor antagonism, showing promise for pain management in animal models .

Propiedades

Número CAS |

1187930-09-1 |

|---|---|

Fórmula molecular |

C11H17ClN2 |

Peso molecular |

212.72 g/mol |

Nombre IUPAC |

2-benzylpiperazine;hydrochloride |

InChI |

InChI=1S/C11H16N2.ClH/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11;/h1-5,11-13H,6-9H2;1H |

Clave InChI |

LOXIJFRFTZTDMB-UHFFFAOYSA-N |

SMILES |

C1CNC(CN1)CC2=CC=CC=C2.Cl.Cl |

SMILES canónico |

C1CNC(CN1)CC2=CC=CC=C2.Cl |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.